molecular formula C14H14F2N2O2 B11841322 Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

Cat. No.: B11841322
M. Wt: 280.27 g/mol
InChI Key: ZTWIQJGQTYLBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core substituted with dimethylamino, difluoro, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino and difluoro substituents. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dimethylamino or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline amines. Substitution reactions can result in a variety of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate is unique due to the presence of both dimethylamino and difluoro substituents on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.27 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6,8-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H14F2N2O2/c1-4-20-14(19)10-7-17-12-9(13(10)18(2)3)5-8(15)6-11(12)16/h5-7H,4H2,1-3H3

InChI Key

ZTWIQJGQTYLBMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)F)F

Origin of Product

United States

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